molecular formula C24H20N6O2 B13759462 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile CAS No. 24610-00-2

2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile

Cat. No.: B13759462
CAS No.: 24610-00-2
M. Wt: 424.5 g/mol
InChI Key: CWNHPGPSJLVQCK-UHFFFAOYSA-N
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Description

2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile is a complex organic compound with the molecular formula C24H20N6O2 and a molecular weight of 424.464 g/mol . This compound is known for its applications in various scientific fields, including chemistry and biology, due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile typically involves a multi-step process. The initial step often includes the formation of an azo compound through the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions usually involve acidic or basic environments, depending on the specific reagents used . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is utilized in biological assays and as a marker in certain biochemical experiments.

    Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its effects on different biological pathways.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Similar compounds to 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile include other azo compounds and nitrobenzonitriles. These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of cyanoethyl and phenylethyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

24610-00-2

Molecular Formula

C24H20N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[4-[2-cyanoethyl(2-phenylethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile

InChI

InChI=1S/C24H20N6O2/c25-14-4-15-29(16-13-19-5-2-1-3-6-19)22-9-7-21(8-10-22)27-28-24-12-11-23(30(31)32)17-20(24)18-26/h1-3,5-12,17H,4,13,15-16H2

InChI Key

CWNHPGPSJLVQCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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